molecular formula C17H15F3OS B1327549 3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone CAS No. 898780-22-8

3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone

Cat. No. B1327549
CAS RN: 898780-22-8
M. Wt: 324.4 g/mol
InChI Key: NUBHNUHLZXBIHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitration, reduction, diazotization, and hydrolysis, as seen in the improved synthesis of 3-trifluoromethyl phenol . Additionally, the synthesis of 2-phenylthieno[3,4-b]thiophene from dibromothiophene and phenylacetylene and the preparation of 3-arylpropenamides from various thiophene derivatives suggest that the synthesis of the target compound might involve similar multi-step organic reactions.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using techniques such as X-ray diffraction, which revealed the solid-state structure of a thiophene-containing compound with triclinic space group P-1 . The crystal structure of a difluoro-hydroxyiminopropiophenone isomer was also determined, showing a trans-oid arrangement of functional groups . These studies indicate that the molecular structure of "3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone" could be similarly elucidated to understand its conformation and geometry.

Chemical Reactions Analysis

The reactivity of related compounds includes the base-activated generation of aryne intermediates from hydroxyaryne precursors , and the electropolymerization of monomers to form conductive polymers . The synthesis of hyperbranched polymers via Suzuki coupling also demonstrates the potential for complex reactions involving thiophene derivatives. These reactions could inform the potential reactivity of the target compound in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various spectroscopic methods, including IR, NMR, and UV-visible spectroscopy . The polymers containing thiophene units exhibit good thermal stability and tunable UV-vis absorption and emission spectra . The presence of trifluoromethyl groups in compounds has been associated with improved yields and purity in synthesis , and the introduction of fluorine atoms can significantly affect the material's properties, such as hydrogen bonding patterns and electronic structure . These insights could be relevant to the physical and chemical properties of "3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone".

Scientific Research Applications

Palladium-Catalyzed Arylation Reactions

3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone can be involved in palladium-catalyzed arylations. Wakui et al. (2004) described a process where 2-hydroxy-2-methylpropiophenone undergoes multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, yielding complex organic structures (Wakui et al., 2004).

Polymer Synthesis

Kuroda et al. (1995) explored the synthesis of polymers through polyaddition reactions involving bifunctional acetylenes containing ester groups, which could include derivatives similar to 3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone (Kuroda et al., 1995).

Structure-Activity Relationships

In medicinal chemistry, derivatives of 2-hydroxypropionanilides, which might include compounds similar to 3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone, have been synthesized and tested for antiandrogen activity. Tucker et al. (1988) provide insights into the structure-activity relationships of these compounds (Tucker et al., 1988).

Synthesis of Thiophene Derivatives

Tabuuchi (1960) described the synthesis of new 3-arylpropenamides having a thiophene ring, which can be related to the synthesis of derivatives of 3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone (Tabuuchi, 1960).

Molecular Structure Studies

Allen et al. (1971) investigated the molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, providing a precedent for studying the structural aspects of similar compounds (Allen et al., 1971).

Vinylphosphonium Salt Mediated Reactions

Yavari et al. (2006) explored reactions involving propiolates and phenols, which can be relevant for understanding the reactivity of 3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone derivatives (Yavari et al., 2006).

Synthesis of Novel Polymers

Liaw et al. (2007) described the synthesis of novel polymers using 2-trifluoromethyl-activated bisfluoro monomers, which could be related to the compound (Liaw et al., 2007).

Antioxidant Activity Evaluation

Bernini et al. (2018) synthesized and evaluated the antioxidant activity of lipophilic phenethyl trifluoroacetate esters. Studies like these can provide insights into the antioxidant potential of similar compounds (Bernini et al., 2018).

Mechanism of Action

While the specific mechanism of action for 3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone is not mentioned in the search results, it’s worth noting that triazole compounds, which are similar, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of research on this compound could involve further exploration of its potential applications in various fields of research and industry.

properties

IUPAC Name

3-(2-methylsulfanylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3OS/c1-22-16-9-5-2-6-12(16)10-11-15(21)13-7-3-4-8-14(13)17(18,19)20/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBHNUHLZXBIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644336
Record name 3-[2-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone

CAS RN

898780-22-8
Record name 3-[2-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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